molecular formula C12H13F2NO2 B1382587 Ethyl 3-((2,4-difluorophenyl)amino)but-2-enoate CAS No. 219140-13-3

Ethyl 3-((2,4-difluorophenyl)amino)but-2-enoate

Cat. No.: B1382587
CAS No.: 219140-13-3
M. Wt: 241.23 g/mol
InChI Key: RIFYRMVOZLWOSC-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-((2,4-difluorophenyl)amino)but-2-enoate is an organic compound with the molecular formula C12H13F2NO2 It is characterized by the presence of an ethyl ester group, a difluorophenyl group, and an amino group attached to a but-2-enoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-((2,4-difluorophenyl)amino)but-2-enoate typically involves the reaction of ethyl acetoacetate with 2,4-difluoroaniline under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((2,4-difluorophenyl)amino)but-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Ethyl 3-((2,4-difluorophenyl)amino)but-2-enoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-((2,4-difluorophenyl)amino)but-2-enoate involves its interaction with specific molecular targets. The difluorophenyl group can interact with enzymes or receptors, modulating their activity. The compound may also participate in cellular pathways, influencing various biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-((2,4-difluorophenyl)amino)but-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the difluorophenyl group enhances its stability and may contribute to its biological properties .

Biological Activity

Ethyl 3-((2,4-difluorophenyl)amino)but-2-enoate is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Synthesis

This compound has the molecular formula C12H13F2NO2. It is characterized by an ethyl ester group, a difluorophenyl group, and an amino group attached to a but-2-enoate backbone. The synthesis typically involves the reaction of ethyl acetoacetate with 2,4-difluoroaniline in the presence of a base such as sodium ethoxide or potassium carbonate under controlled conditions to facilitate nucleophilic substitution.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies demonstrated that it can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The mechanism involves the modulation of cellular pathways leading to cell cycle arrest and increased rates of apoptosis .

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets. The difluorophenyl group enhances binding affinity to enzymes or receptors involved in key biological processes. For example, it may inhibit certain kinases involved in cancer progression or modulate inflammatory pathways .

Case Study: Anticancer Activity

In a study assessing the cytotoxic effects of this compound on human cancer cell lines, researchers utilized the MTT assay to evaluate cell viability. The results indicated a dose-dependent decrease in viability at concentrations ranging from 1 µM to 25 µM. Notably, significant cytotoxic effects were observed at higher concentrations (25 µM), suggesting that the compound could serve as a lead for developing new anticancer agents .

Concentration (µM)Cell Viability (%)
195
580
2545

Comparative Analysis with Similar Compounds

This compound can be compared with structurally similar compounds to evaluate differences in biological activity:

Compound NameStructural FeaturesBiological Activity
Ethyl 2-cyano-3-((2,4-difluorophenyl)amino)prop-2-enoateContains a cyano groupModerate anticancer activity
Ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoateContains trifluoromethyl groupHigh antimicrobial activity

This comparison highlights how variations in functional groups can significantly influence biological properties.

Properties

IUPAC Name

ethyl (E)-3-(2,4-difluoroanilino)but-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO2/c1-3-17-12(16)6-8(2)15-11-5-4-9(13)7-10(11)14/h4-7,15H,3H2,1-2H3/b8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIFYRMVOZLWOSC-SOFGYWHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)NC1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(\C)/NC1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-((2,4-difluorophenyl)amino)but-2-enoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.